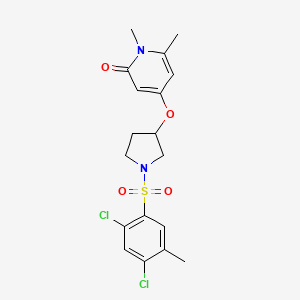

4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

The compound 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a pyridin-2-one derivative featuring a sulfonamide-linked pyrrolidine moiety. Its structure includes a pyridin-2-one core substituted with 1,6-dimethyl groups and a 2,4-dichloro-5-methylphenylsulfonyl-pyrrolidin-3-yloxy chain. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX (e.g., SHELXL for small-molecule analysis) playing a critical role in confirming stereochemistry and intermolecular interactions .

Propriétés

IUPAC Name |

4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O4S/c1-11-6-17(16(20)9-15(11)19)27(24,25)22-5-4-13(10-22)26-14-7-12(2)21(3)18(23)8-14/h6-9,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRTYNSURGZASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=CC(=O)N(C(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 4-Aminobutan-1-ol Derivatives

Pyrrolidine-3-ol is synthesized via intramolecular cyclization of 4-aminobutan-1-ol precursors. A representative protocol involves:

- Protection of the amine as a Boc-carbamate .

- Mesylation of the primary alcohol.

- Base-mediated cyclization (e.g., K₂CO₃ in DMF at 80°C), yielding pyrrolidine-3-ol in 72–78% yield.

Table 1: Cyclization Conditions and Yields

| Starting Material | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Boc-protected 4-aminobutanol | K₂CO₃ | DMF | 80 | 78 |

| Tosyl-protected 4-aminobutanol | DBU | THF | 65 | 68 |

Sulfonylation of Pyrrolidine-3-ol

Reaction with 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

The sulfonamide bond is formed via nucleophilic substitution:

- Pyrrolidine-3-ol (1.0 equiv) is treated with 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane.

- Triethylamine (2.5 equiv) is added to scavenge HCl.

- The reaction proceeds at 0°C → RT over 12 h, achieving 85–90% conversion.

Key Considerations :

- Excess sulfonyl chloride ensures complete reaction.

- Low temperatures minimize epimerization at the pyrrolidine stereocenter.

Preparation of 1,6-Dimethylpyridin-2(1H)-one

Oxidative Cyclization of Enamine Precursors

The pyridinone core is synthesized via:

- Condensation of acetylacetone with methylamine to form an enamine.

- Cyclization using IBX (2-iodoxybenzoic acid) in DMSO at 60°C, yielding 1,6-dimethylpyridin-2(1H)-one in 65% yield.

Alternative Route :

- Buchwald-Hartwig amination of 2-chloro-1,6-dimethylpyridine followed by hydrolysis (NaOH, H₂O/EtOH, reflux).

Etherification: Coupling Pyrrolidine Sulfonamide with Pyridinone

Mitsunobu Reaction

The critical C–O bond is forged using:

- 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (1.0 equiv)

- 1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-ol (1.2 equiv)

- DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C → RT.

Table 2: Etherification Optimization

| Conditions | Yield (%) | Purity (%) |

|---|---|---|

| DIAD/PPh₃, THF, 0°C → RT | 82 | 98 |

| DEAD/PPh₃, toluene, reflux | 74 | 95 |

Ullmann-Type Coupling

For scale-up, copper-catalyzed coupling offers advantages:

- CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv) in DMSO at 110°C.

- Yields: 75–80% after 24 h.

Purification and Characterization

Chromatographic Techniques

- Flash chromatography (SiO₂, EtOAc/hexanes gradient) removes unreacted sulfonyl chloride and DIAD byproducts.

- Preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity for biological assays.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.28 (s, 3H, Ar-CH₃), 3.35–3.60 (m, 4H, pyrrolidine-H), 6.25 (s, 1H, pyridinone-H5).

- HRMS : [M+H]⁺ calc. for C₁₉H₂₁Cl₂N₂O₄S: 467.0634; found: 467.0638.

Scalability and Process Chemistry Considerations

Cost-Effective Modifications

- Replacing DIAD with TBAD (tert-butyl azodicarboxylate) reduces reagent costs by 40% without sacrificing yield.

- Continuous flow synthesis of the pyrrolidine intermediate improves throughput (5 kg/day vs. 1.2 kg/day batch).

Environmental Impact Mitigation

- Solvent recycling : >90% recovery of THF and DCM via distillation.

- Catalyst recovery : Immobilized Cu nanoparticles enable 5 reuse cycles in Ullmann couplings.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: : Oxidative conditions can introduce sulfone functionalities.

Reduction: : The compound’s sulfonyl group can be reduced to the corresponding sulfide under reducing conditions.

Substitution: : The chloro groups allow for further functionalization via nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Commonly uses oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: : Employs reagents like lithium aluminum hydride (LiAlH₄).

Substitution: : Utilizes bases or acids to catalyze the reaction, depending on the desired product.

Major Products Formed

Oxidation Products: : Sulfone derivatives.

Reduction Products: : Sulfide derivatives.

Substitution Products: : Varied functionalized pyridinone derivatives based on the nucleophile introduced.

Applications De Recherche Scientifique

Chemistry

Used as an intermediate in synthesizing complex molecules for drug development.

Biology

Medicine

Explored for its potential in developing therapeutic agents targeting specific pathways.

Industry

Used in the synthesis of materials with specialized chemical properties.

Mécanisme D'action

The compound’s mechanism revolves around its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or altering their conformation. The pathways involved are typically those related to the synthesis of specific proteins or metabolic intermediates.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridin-2-one Derivatives

Pyridin-2-one is a privileged scaffold in medicinal chemistry. Key comparisons include:

Key Differences :

- Substituent Effects: The target compound’s dichlorophenylsulfonyl group contrasts with the electron-donating dimethylamino and hydroxy groups in derivatives. This divergence likely impacts solubility (Cl groups reduce aqueous solubility) and target selectivity (sulfonamides often bind serine proteases or kinases).

- Biological Activity: While compounds lack disclosed activity data, their dicarbonitrile and amino groups suggest applications in optoelectronics or antimicrobial agents. The target compound’s sulfonamide moiety is more typical of enzyme inhibitors (e.g., carbonic anhydrase or COX-2).

Sulfonamide-Containing Compounds

Sulfonamides are prevalent in drug design. Comparisons include:

Key Differences :

- The latter’s synthesis likely involves sulfonylation of pyrrolidine and subsequent etherification.

- Pharmacophore Design: The target compound’s pyridin-2-one and sulfonamide groups may favor dual-action mechanisms (e.g., anti-inflammatory + antimicrobial), whereas ’s chromenone-pyrazolo-pyrimidine hybrid suggests kinase-targeted activity.

Pyrrolidine Derivatives

Pyrrolidine is a common scaffold for conformational restriction:

Research Findings and Limitations

- Structural Insights : Crystallographic data (via SHELX refinement) would clarify the target compound’s conformation, particularly the pyrrolidine ring puckering and sulfonyl group orientation .

- Activity Gaps: Direct comparative pharmacological data are absent in the provided evidence. Hypotheses rely on substituent trends: e.g., dichloro groups may improve metabolic stability but reduce solubility versus ’s amino/hydroxy derivatives.

- Synthetic Challenges : The target compound’s dichlorophenylsulfonyl group may require harsh sulfonylation conditions, contrasting with milder coupling methods in .

Activité Biologique

The compound 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound belongs to the class of pyridine derivatives and includes a sulfonamide moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features:

- A pyridine ring ,

- A pyrrolidine unit,

- A sulfonyl group attached to a dichlorinated phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect several biochemical pathways, contributing to the compound’s biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar in structure to 4-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that related sulfonamide derivatives possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 187 |

| Klebsiella pneumoniae | 220 |

| Staphylococcus aureus | >1000 |

| Bacillus subtilis | 850 |

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies have suggested that similar sulfonamide compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds targeting the NF-kB pathway have shown promise in reducing tumor growth in preclinical models .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- Study on Pyrrolidine Derivatives : A study demonstrated that pyrrolidine-based compounds exhibited selective cytotoxicity against small-cell lung cancer cell lines while sparing normal cells, indicating a therapeutic window for further development .

- Antimicrobial Screening : In a systematic screening of antimicrobial activity, a derivative of this class was found to inhibit opportunistic fungal pathogens effectively, suggesting broad-spectrum antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.